6-Bromo-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride
Overview
Description
6-Bromo-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride is a complex organic compound that features a quinoline core substituted with a bromine atom at the 6-position, a pyridin-2-yl group at the 2-position, and a carbonyl chloride group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Bromination: The quinoline core is then brominated at the 6-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Pyridin-2-yl Substitution:
Carbonyl Chloride Formation: The carbonyl chloride group at the 4-position is introduced by reacting the corresponding carboxylic acid with thionyl chloride or oxalyl chloride.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Oxidation and Reduction: The quinoline core can be oxidized or reduced under appropriate conditions, leading to the formation of quinolones or dihydroquinolines.
Coupling Reactions: The bromine atom at the 6-position can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions, allowing for further functionalization.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under mild conditions, often in the presence of a base like triethylamine.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids or alkenes are used under inert atmosphere conditions.
Major Products
Amides and Esters: Formed from nucleophilic substitution reactions.
Quinolones and Dihydroquinolines: Resulting from oxidation and reduction reactions.
Functionalized Quinoline Derivatives: Produced through coupling reactions.
Scientific Research Applications
6-Bromo-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting kinases and other enzymes.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Synthetic Chemistry: The compound is a versatile intermediate for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride depends on its specific application:
Enzyme Inhibition: In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking substrate access.
Protein Interaction: It can interact with proteins, altering their conformation and function.
Electronic Properties: In materials science, its electronic properties are exploited in the design of semiconductors and LEDs.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-(pyridin-3-yl)quinoline-4-carbonyl chloride: Similar structure but with the pyridine group at the 3-position.
6-Bromo-2-(pyridin-4-yl)quinoline-4-carbonyl chloride: Similar structure but with the pyridine group at the 4-position.
6-Bromo-2-(pyridin-2-yl)quinoline-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride.
Uniqueness
6-Bromo-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both a bromine atom and a carbonyl chloride group allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis.
Biological Activity
6-Bromo-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride is a complex organic compound of significant interest in medicinal chemistry and biological research. Its unique structure, featuring a quinoline core substituted with a bromine atom, a pyridin-2-yl group, and a carbonyl chloride group, contributes to its potential biological activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 384.1 g/mol. The compound's structural characteristics are essential for its biological activity, particularly in enzyme interactions and antimicrobial properties.
Property | Value |
---|---|
Molecular Formula | C₁₅H₉BrCl₂N₂O |
Molecular Weight | 384.1 g/mol |
CAS Number | 1332529-07-3 |
Antimicrobial Properties
Research indicates that compounds within the quinoline family, including this compound, exhibit significant antimicrobial activity. For instance, studies have reported that related quinoline derivatives show effectiveness against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) values for related compounds against E. coli and S. aureus range from 50 µM to 100 µM, indicating moderate antibacterial efficacy .
This compound's structural features may enhance its ability to penetrate bacterial membranes, making it a candidate for further development as an antibacterial agent.
Enzyme Inhibition
The compound is also investigated for its potential as an enzyme inhibitor. Its mechanism of action typically involves binding to the active sites of specific enzymes, thereby blocking substrate access. This property is particularly relevant in the development of therapeutic agents targeting kinases and other critical enzymes involved in disease processes .
Case Studies and Research Findings
- Antibacterial Activity : A study evaluated the antibacterial effects of various quinoline derivatives, including 6-Bromo-2-(pyridin-2-yl)quinoline derivatives. The results demonstrated that these compounds exhibit bacteriostatic characteristics against Gram-positive bacteria with MIC values ranging from 50 to 100 µM .
- Cytotoxicity : Another investigation into the cytotoxic effects of quinoline derivatives found that certain substitutions on the quinoline core significantly enhance their antiproliferative activity against cancer cell lines. The study highlighted that compounds with bromine substitutions showed increased lipophilicity, which correlates with enhanced cell membrane permeability and cytotoxicity .
Properties
IUPAC Name |
6-bromo-2-pyridin-2-ylquinoline-4-carbonyl chloride;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrClN2O.ClH/c16-9-4-5-12-10(7-9)11(15(17)20)8-14(19-12)13-3-1-2-6-18-13;/h1-8H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IONQGDVKTOKFDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrCl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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